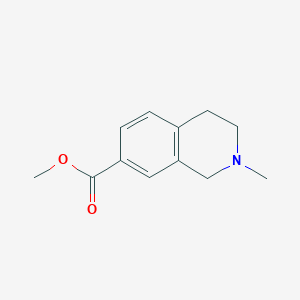

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate

Übersicht

Beschreibung

2-Methyl-1,2,3,4-tetrahydroisoquinoline is a natural product found in Nelumbo nucifera . It has a molecular formula of C10H13N and an average mass of 147.217 Da .

Synthesis Analysis

The reaction to synthesize 1,2,3,4-tetrahydroisoquinolines was first described by Pictet and Spengler in the year 1911, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C to afford THIQ .Molecular Structure Analysis

The InChI code for 2-Methyl-1,2,3,4-tetrahydroisoquinoline is 1S/C10H13N/c1-11-7-6-9-4-2-3-5-10 (9)8-11/h2-5H,6-8H2,1H3 .Chemical Reactions Analysis

Transformations of 2-methyl-1-phenylethynyl-1,2,3,4-tetrahydroisoquinoline resulting from the action of activated alkynes in trifluoroethanol and hexafluoroisopropanol were studied .Physical And Chemical Properties Analysis

2-Methyl-1,2,3,4-tetrahydroisoquinoline has a molecular weight of 147.22 g/mol .Wissenschaftliche Forschungsanwendungen

Neuroprotective Agent

Tetrahydroisoquinoline derivatives like 1-Methyl-1,2,3,4-tetrahydroisoquinoline have been studied for their neuroprotective properties. They are considered potential treatments for neurodegenerative diseases due to their ability to antagonize neurotoxicity .

Inhibition of Monoamine Oxidase (MAO)

These compounds have been suggested to play a role in controlling neurotransmitter function and preventing neurotoxicity related to MAO activity in the brain .

Cancer Research

Some tetrahydroisoquinoline derivatives are designed as small-molecule inhibitors in cancer research, particularly targeting PD-1/PD-L1 protein-protein interactions .

Pharmaceutical Testing

“Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate” itself is mentioned as a reference standard used in pharmaceutical testing .

Building Blocks for Research

This compound is also offered as a novel building block for scientific research, indicating its use in various chemical syntheses and drug development processes .

Wirkmechanismus

Target of Action

Its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1metiq), is known to interact with monoamine oxidase (mao) a/b .

Mode of Action

1MeTIQ, a derivative of the compound, is a reversible short-acting moderate inhibitor of MAO A/B . It prevents the neurotoxic effect of 1-methyl-4-phenylpyridinium ion (MPP+) and other endogenous neurotoxins .

Biochemical Pathways

The compound is likely involved in the dopamine metabolism pathway, given that 1MeTIQ has been shown to act as an antidopaminergic agent . It may also play a role in the glutamatergic system .

Pharmacokinetics

It’s known that following systemic administration in rats, 1metiq produces an antidepressant-like effect similar to the effect of imipramine .

Result of Action

The compound’s action results in neuroprotection in various neurodegenerative illnesses of the central nervous system . It also has a considerable potential as a drug for combating substance abuse, through the attenuation of craving .

Action Environment

The compound is enzymatically synthesized in the brain by the 1MeTIQ synthesizing enzyme, a membrane-bound protein localized in the mitochondrial synaptosomal fraction

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 2-methyl-3,4-dihydro-1H-isoquinoline-7-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-13-6-5-9-3-4-10(12(14)15-2)7-11(9)8-13/h3-4,7H,5-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNLQQWJIPRYEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C(C1)C=C(C=C2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-methyl-1,2,3,4-tetrahydroisoquinoline-7-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (2S,4S)-4-[4-(tert-pentyl)phenoxy]-2-pyrrolidinecarboxylate hydrochloride](/img/structure/B1397660.png)

![3-{[(1,6-Dibromo-2-naphthyl)oxy]methyl}piperidine hydrochloride](/img/structure/B1397661.png)

![1-[2-(3-Piperidinyloxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397662.png)

![4-{[2-(sec-Butyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397663.png)

![3-[(2,3-Dimethylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397664.png)

![(2S,4S)-4-[4-Bromo-2-(tert-butyl)phenoxy]-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1397672.png)

![4-[2-(tert-Butyl)-4-chlorophenoxy]piperidine hydrochloride](/img/structure/B1397673.png)

![3-{[2-(2-Methoxyethoxy)ethoxy]methyl}piperidine hydrochloride](/img/structure/B1397677.png)

![3-{[2-(Trifluoromethyl)phenoxy]methyl}piperidine hydrochloride](/img/structure/B1397678.png)

![4-[(5-Isopropyl-2-methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1397679.png)

![3-[2-(tert-Butyl)-4-methylphenoxy]pyrrolidine hydrochloride](/img/structure/B1397682.png)